Guanosine 5-(tetrahydrogen triphosphate), 2-deoxy-, disodium salt

CAS No.: 95648-76-3

Cat. No.: VC3241649

Molecular Formula: C20H30N10Na2O26P6

Molecular Weight: 1058.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 95648-76-3 |

|---|---|

| Molecular Formula | C20H30N10Na2O26P6 |

| Molecular Weight | 1058.3 g/mol |

| IUPAC Name | disodium;(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-olate |

| Standard InChI | InChI=1S/2C10H15N5O13P3.2Na/c2*11-10-13-8-7(9(17)14-10)12-3-15(8)6-1-4(16)5(26-6)2-25-30(21,22)28-31(23,24)27-29(18,19)20;;/h2*3-6H,1-2H2,(H,21,22)(H,23,24)(H2,18,19,20)(H3,11,13,14,17);;/q2*-1;2*+1/t2*4-,5+,6+;;/m00../s1 |

| Standard InChI Key | OKIYTFUCPVKFJW-OQXWMXGBSA-N |

| Isomeric SMILES | C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)[O-].C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)[O-].[Na+].[Na+] |

| SMILES | C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)[O-].C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)[O-].[Na+].[Na+] |

| Canonical SMILES | C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)[O-].C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)[O-].[Na+].[Na+] |

Introduction

Chemical Identity and Structure

Basic Identification

Guanosine 5'-(tetrahydrogen triphosphate), 2'-deoxy-, disodium salt is identifiable through several established chemical registry systems. It has been assigned the CAS number 95648-76-3 and the European Community (EC) number 306-017-2 . The compound is also recognized in chemical databases with the PubChem CID 136170906 . Alternative CAS numbers appearing in literature include 93919-41-6, reflecting slight variations in how the compound is prepared or characterized .

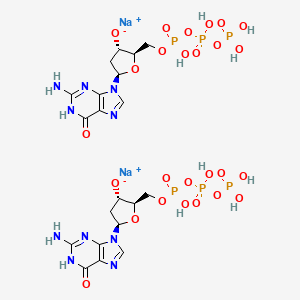

Molecular Structure

The compound features a deoxyguanosine nucleoside connected to a triphosphate chain with two sodium counter ions. Its core structure consists of a deoxyribose sugar bound to a guanine base through an N-glycosidic bond, with the triphosphate moiety attached at the 5' position of the sugar. The "deoxy" designation indicates the absence of a hydroxyl group at the 2' position of the ribose sugar, distinguishing it from regular guanosine triphosphate .

The IUPAC name for this compound is disodium;(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-olate, which precisely describes its stereochemistry and functional groups .

Chemical Properties

The chemical structure can be represented by several different notations, including the InChIKey OKIYTFUCPVKFJW-OQXWMXGBSA-N, which provides a unique identifier for the compound in chemical databases . The structural composition includes purine nucleobase (guanine), a deoxyribose sugar, a triphosphate chain, and two sodium counter ions that neutralize the negative charges on the phosphate groups.

Physical and Chemical Properties

Physical State and Appearance

At room temperature, Guanosine 5'-(tetrahydrogen triphosphate), 2'-deoxy-, disodium salt typically exists as a white to off-white crystalline powder. Its physical characteristics are consistent with other nucleotide salts used in biochemical research and molecular biology applications.

Molecular Properties

There are some variations in the reported molecular formulas and weights across different sources, likely due to differences in hydration states or how the structure is represented. Table 1 summarizes these reported differences:

| Source | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|

| PubChem | C20H30N10Na2O26P6 | 1058.3 |

| ChemicalBook | C10H14N5Na2O13P3 | 551.14 |

| GlpBio | C10H13N5Na3O13P3 | 573.13 |

| Fisher Scientific | C10H14N5Na2O14P3 | 567.14 |

Biochemical Functions

Role in DNA Synthesis

As a derivative of deoxyguanosine triphosphate (dGTP), this compound serves as a critical building block in DNA synthesis. During DNA replication and repair processes, DNA polymerases incorporate the deoxyguanosine monophosphate portion of the molecule into the growing DNA strand, while the pyrophosphate group is released . The compound's role in providing the guanine nucleotide is essential for proper base pairing with cytosine in the complementary DNA strand.

Energy Transfer Mechanisms

Similar to its parent compound GTP, this derivative participates in energy transfer within cells. Though ATP is the primary energy currency in cellular processes, GTP and its derivatives also function as energy donors in specific biochemical reactions . The energy stored in the phosphoanhydride bonds of the triphosphate group can be released upon hydrolysis, powering various cellular activities.

Protein Synthesis Involvement

The compound functions as a phosphoryl donor in protein synthesis processes . During the elongation stage of translation, GTP and its derivatives provide the energy required for binding amino acid-loaded tRNA to the A site of the ribosome and for translocation of the ribosome along the mRNA strand .

Applications in Research and Biotechnology

DNA Sequencing

The compound finds significant application in DNA sequencing technologies. Notably, derivatives like deoxy-7-deazaguanosine triphosphate (dc7GTP) have been used to improve the dideoxy chain termination method of DNA sequencing, particularly for sequences with high GC content where traditional methods using dGTP encounter difficulties due to band compression .

PCR and Amplification Techniques

As a nucleotide precursor, the compound is essential for polymerase chain reaction (PCR) and other DNA amplification techniques. It serves as one of the four deoxynucleotide triphosphates (dNTPs) required for DNA synthesis during these processes .

GTPase Studies

The compound and related derivatives are valuable tools in studying GTPase enzymes, which are crucial components of many cellular signaling pathways . G-protein coupled receptors (GPCRs) and guanine nucleotide exchange factors (GEFs) utilize GTP and its derivatives as substrates or cofactors .

RNA Polymerase Investigations

The compound serves as a substrate for RNA polymerases in transcription studies . Researchers use this and similar compounds to investigate the mechanisms of RNA synthesis and regulation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume